4-Bromocinnamaldehyde

Antifungal research Dermatophyte inhibition Structure-activity relationship

Choose 4-Bromocinnamaldehyde for research applications where unmodified cinnamaldehyde fails. The para-bromine substituent enables unique Suzuki-Miyaura cross-coupling chemistry and confers potent antibiofilm activity against Vibrio species, with demonstrated downregulation of quorum-sensing genes (aphA, luxS, opaR). This positional isomer is categorically distinct from α-bromo or unsubstituted analogs in both synthetic utility and biological target engagement. Ideal for medicinal chemistry, antivirulence screening, and material science.

Molecular Formula C9H7BrO
Molecular Weight 211.05 g/mol
CAS No. 3893-18-3
Cat. No. B015041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromocinnamaldehyde
CAS3893-18-3
Synonyms3-(4-Bromophenyl)-2-propenal; 
Molecular FormulaC9H7BrO
Molecular Weight211.05 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC=O)Br
InChIInChI=1S/C9H7BrO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-7H/b2-1+
InChIKeyXYRAWLRFGKLUMW-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromocinnamaldehyde (CAS 3893-18-3) for Research Procurement: Structural Features and Baseline Characterization


4-Bromocinnamaldehyde (CAS 3893-18-3, trans-4-bromocinnamaldehyde) is a brominated aromatic α,β-unsaturated aldehyde belonging to the cinnamaldehyde derivative class [1]. The compound features a para-bromine substituent on the phenyl ring of the cinnamoyl backbone, which introduces an electron-withdrawing group that alters the electronic structure and reactivity of the α,β-unsaturated carbonyl system [2]. This structural modification distinguishes it from the parent cinnamaldehyde and other positional isomers (e.g., α-bromocinnamaldehyde, 2-bromo substitution) in terms of both synthetic utility and biological activity profiles. The compound is typically available as a white to pale yellow crystalline solid with a melting point of 70–74°C and is used as a versatile building block in organic synthesis for constructing more complex molecules via reactions targeting either the bromine atom (e.g., cross-coupling reactions) or the Michael acceptor system .

Why 4-Bromocinnamaldehyde (CAS 3893-18-3) Cannot Be Interchanged with Unsubstituted Cinnamaldehyde or Positional Isomers


Substitution of 4-bromocinnamaldehyde with unmodified cinnamaldehyde or positional bromo-isomers (e.g., α-bromocinnamaldehyde, 2-bromocinnamaldehyde) in research protocols is not scientifically valid due to fundamentally divergent activity profiles and reactivity patterns. In antimicrobial assays, unsubstituted cinnamaldehyde exhibits weak or negligible effects in multiple experimental systems, whereas para-brominated derivatives demonstrate quantifiable antibacterial and antivirulence activities [1]. The position of bromine substitution critically dictates both the compound's synthetic utility (para-bromine enables distinct cross-coupling chemistry versus α-bromine) and its biological target engagement, as evidenced by structure-activity relationship studies showing that bromine introduction at different positions yields non-equivalent outcomes [2]. These differences are not marginal but represent categorical distinctions in experimental performance.

4-Bromocinnamaldehyde Quantitative Differentiation Evidence: Comparator-Based Performance Data


Antifungal Activity: α-Bromocinnamaldehyde MIC Values Against Dermatomycosis Fungi Compared to Parent Cinnamaldehyde

α-Bromocinnamaldehyde demonstrates substantially greater antifungal potency compared to unsubstituted trans-cinnamaldehyde against representative fungi of dermatomycosis. The brominated derivative was identified as the most effective compound among tested derivatives in this study [1]. In structure-activity relationship analysis, introduction of bromine at the α-position resulted in decreased MIC values relative to parent cinnamaldehyde [1].

Antifungal research Dermatophyte inhibition Structure-activity relationship

Tyrosinase Inhibition: α-Bromocinnamaldehyde IC50 Comparison Across α-Substituted Cinnamaldehyde Derivatives

Among α-substituted cinnamaldehyde derivatives evaluated as mushroom tyrosinase inhibitors, α-bromocinnamaldehyde exhibited the strongest inhibitory activity with the lowest IC50 values for both monophenolase and diphenolase activities [1]. The inhibitory potency followed a clear rank order correlated with the halogen substituent, with the bromine derivative showing approximately 1.9-fold greater potency than the chlorine derivative on monophenolase [1].

Enzyme inhibition Tyrosinase inhibitors Cosmeceutical research

Antibacterial and Antivirulence Activity: 4-Bromocinnamaldehyde Differentiation from Parent Cinnamaldehyde in Vibrio Biofilm Models

In a systematic screening of cinnamaldehyde derivatives against Vibrio parahaemolyticus biofilm formation and virulence factors, 4-bromocinnamaldehyde displayed antibacterial and antivirulence activities, whereas the backbone cinnamaldehyde exhibited only weak effects [1]. The 4-bromo derivative was among three para-substituted derivatives (along with 4-nitro and 4-chloro) that demonstrated functional activity in this assay system, while the parent compound was essentially inactive [1].

Biofilm inhibition Antivirulence screening Marine pathogen research

Synthetic Utility: Para-Bromine Position Enables Distinct Cross-Coupling Chemistry Not Accessible with Unsubstituted or α-Bromo Analogs

The para-bromine substituent on the phenyl ring of 4-bromocinnamaldehyde serves as a functional handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura coupling with arylboronic acids . This synthetic versatility is not shared by unsubstituted cinnamaldehyde (which lacks a halogen coupling site) or by α-bromocinnamaldehyde (where bromine is positioned on the alkenyl rather than aryl system, enabling different reaction pathways such as sequential Pd-catalyzed processes yielding α,β-substituted cinnamaldehydes) [1].

Organic synthesis Cross-coupling chemistry Building block procurement

Insect Repellent Activity: α-Bromocinnamaldehyde Demonstrates Repellency at Lowest Tested Concentration Versus Structural Analogs

In comparative evaluation of cinnamaldehyde-related compounds against Sitophilus zeamais (maize weevil), α-bromocinnamaldehyde exhibited superior repellent effects relative to other tested phenylpropanoids, including α-methylcinnamaldehyde and parent cinnamaldehyde [1]. Notably, α-bromocinnamaldehyde repelled adult weevils even at the lowest concentration studied (0.28 μM), while other compounds did not demonstrate repellent activity at this concentration [1].

Insect repellent research Agricultural pest control Structure-activity relationship

Bactericidal Activity Against Persisters: α-Bromocinnamaldehyde Demonstrates E. coli Persister Eradication

α-Bromocinnamaldehyde has been specifically evaluated for its capacity to eradicate Escherichia coli persister cells, a subpopulation associated with antibiotic tolerance and chronic infections [1]. The compound was shown to exhibit bactericidal activity against E. coli persisters, with MIC defined as the lowest concentration completely inhibiting cell growth at 37°C over 24 hours [1]. This anti-persister activity distinguishes α-bromocinnamaldehyde from many conventional antimicrobial agents that lack efficacy against dormant persister populations [1].

Persister cell research Bactericidal agents Antimicrobial resistance

Optimal Research and Industrial Application Scenarios for 4-Bromocinnamaldehyde Based on Quantitative Evidence


Marine Pathogen Biofilm and Virulence Inhibition Studies

Based on direct comparative evidence showing that 4-bromocinnamaldehyde displays antibacterial and antivirulence activities against Vibrio species while unsubstituted cinnamaldehyde exhibits only weak effects [1], this compound is optimally suited for research investigating biofilm inhibition in marine pathogens. The demonstrated ability to prevent surface adhesion, decrease protease secretion, and downregulate quorum sensing and virulence-associated genes (aphA, cpsA, luxS, opaR, fliA, tdh, vopS) in V. parahaemolyticus makes 4-bromocinnamaldehyde a validated tool for antivirulence screening programs [1].

Tyrosinase Inhibition and Melanogenesis Research

With IC50 values of 0.075 mM (monophenolase) and 0.049 mM (diphenolase), α-bromocinnamaldehyde demonstrates the strongest tyrosinase inhibitory activity among α-substituted cinnamaldehyde derivatives, exceeding α-chlorocinnamaldehyde (~1.9×) and α-methylcinnamaldehyde (~5.9×) [2]. This quantitative potency advantage makes the brominated derivative the preferred selection for studies investigating melanogenesis inhibition, cosmetic active development, or enzymatic mechanism studies where maximal tyrosinase suppression is required.

Suzuki-Miyaura Cross-Coupling Synthesis of Functionalized Biaryl Architectures

The para-bromine substituent on 4-bromocinnamaldehyde serves as a functional handle for palladium-catalyzed cross-coupling chemistry that is unavailable with unsubstituted cinnamaldehyde . Researchers requiring aryl bromide functionality for Suzuki-Miyaura coupling with organoboron reagents to construct biaryl-containing cinnamaldehyde derivatives should select the 4-bromo isomer rather than positional analogs (e.g., α-bromocinnamaldehyde), which direct coupling to the alkenyl rather than aryl system [3]. This positional specificity is essential for synthetic route planning.

Insect Repellent Formulation Development for Stored-Product Pest Management

α-Bromocinnamaldehyde demonstrates repellent activity against Sitophilus zeamais (maize weevil) at concentrations as low as 0.28 μM, the lowest concentration evaluated in comparative two-choice olfactometer assays [4]. This concentration-dependent repellency, which exceeds that of related phenylpropanoids including α-methylcinnamaldehyde and parent cinnamaldehyde, supports the compound's selection for developing low-concentration repellent formulations targeting stored-product insect pests [4].

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